molecular formula C21H23Cl3N4O2 B12510129 4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride

4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride

Cat. No.: B12510129
M. Wt: 469.8 g/mol
InChI Key: DKGYQCPFBWFTHM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ulixertinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ulixertinib hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ulixertinib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Ulixertinib hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study ERK1/2 signaling pathways.

    Biology: Investigated for its effects on cell proliferation, differentiation, and survival.

    Medicine: Under clinical trials for the treatment of various cancers, including melanoma, colorectal cancer, and pancreatic cancer.

Mechanism of Action

Ulixertinib hydrochloride exerts its effects by inhibiting the activity of ERK1/2, which are key components of the MAPK signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting ERK1/2, ulixertinib hydrochloride disrupts the signaling cascade, leading to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ulixertinib hydrochloride is unique in its high selectivity and potency for ERK1/2, making it a valuable tool for studying ERK1/2 signaling and a promising candidate for targeted cancer therapy. Its reversible and ATP-competitive inhibition mechanism also distinguishes it from other inhibitors .

Properties

Molecular Formula

C21H23Cl3N4O2

Molecular Weight

469.8 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H

InChI Key

DKGYQCPFBWFTHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl

Origin of Product

United States

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